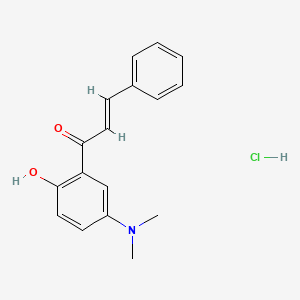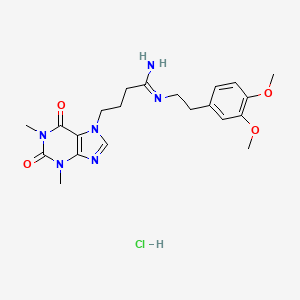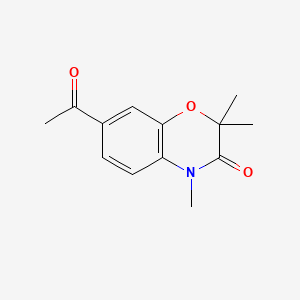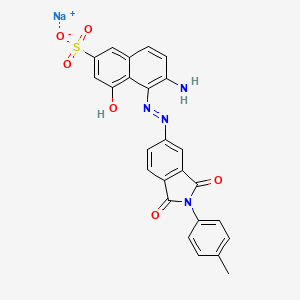
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a hydroxy group attached to a cinnolinium core. The inner salt form indicates that it exists in a zwitterionic state, where the molecule has both positive and negative charges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by carboxymethylation and hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated cinnolinium compound.
Substitution: Formation of various substituted cinnolinium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Cinnolinium, 6-chloro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-fluoro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-iodo-2-(carboxymethyl)-4-hydroxy-, inner salt
Uniqueness
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Número CAS |
158631-52-8 |
|---|---|
Fórmula molecular |
C10H7BrN2O3 |
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
2-(6-bromo-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
Clave InChI |
JWFSDXBTELHACZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)C=[N+](N2)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)








